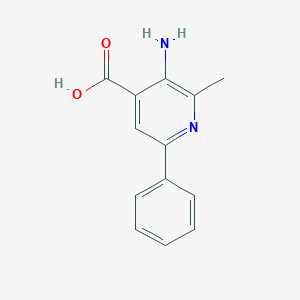![molecular formula C14H18NO4P B12541358 Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate CAS No. 797763-13-4](/img/structure/B12541358.png)
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is a phosphonate derivative of quinoline. This compound has garnered significant attention due to its potential therapeutic and industrial applications. The unique structure of this compound, which includes a quinoline moiety linked to a phosphonate group, makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate typically involves the reaction of quinoline derivatives with phosphonate reagents. One common method is the Michaelis-Arbuzov reaction, where a quinoline derivative reacts with a trialkyl phosphite under controlled conditions to yield the desired phosphonate compound . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal temperature and pressure conditions, and employing purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular metabolism and signaling pathways.
Pathways Involved: It can inhibit the activity of certain kinases and phosphatases, leading to altered cellular functions and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Diethyl {[(quinolin-8-yl)methyl]phosphonate}: Similar in structure but lacks the oxy linkage.
Diethyl {[(quinolin-8-yl)oxy]ethyl}phosphonate: Contains an ethyl group instead of a methyl group.
Diethyl {[(quinolin-8-yl)oxy]propyl}phosphonate: Contains a propyl group instead of a methyl group.
Uniqueness
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is unique due to its specific oxy linkage between the quinoline and phosphonate groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
797763-13-4 |
|---|---|
Molecular Formula |
C14H18NO4P |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
8-(diethoxyphosphorylmethoxy)quinoline |
InChI |
InChI=1S/C14H18NO4P/c1-3-18-20(16,19-4-2)11-17-13-9-5-7-12-8-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
XZNAXRGDMJDXDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC=CC2=C1N=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


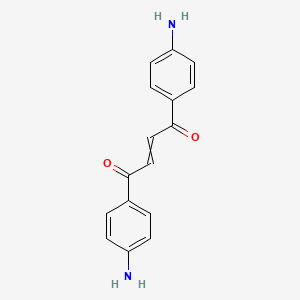
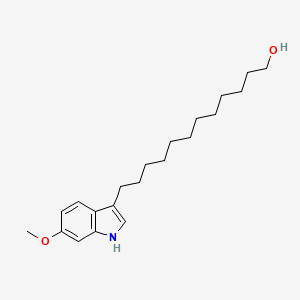
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
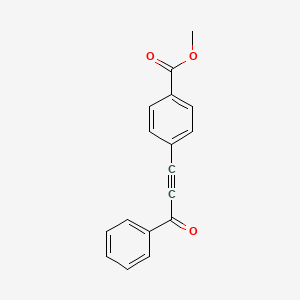

![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
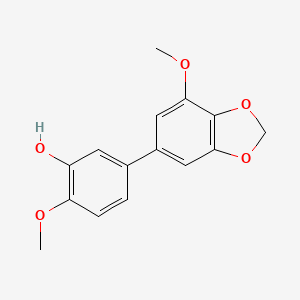
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
